1-[4-(Propan-2-yl)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC15566859
Molecular Formula: C23H18N2O3S
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18N2O3S |
|---|---|
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | 1-(4-propan-2-ylphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C23H18N2O3S/c1-13(2)14-7-9-15(10-8-14)19-18-20(26)16-5-3-4-6-17(16)28-21(18)22(27)25(19)23-24-11-12-29-23/h3-13,19H,1-2H3 |
| Standard InChI Key | LUHVXURXTKXALD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=CC=CC=C5C3=O |
Introduction
Structural Elucidation and Molecular Characteristics
Core Framework and Substituents
The compound features a chromeno[2,3-c]pyrrole backbone fused with a thiazole ring and a para-isopropylphenyl group. The chromeno-pyrrole system consists of a pyrrole ring annulated to a chromene (benzopyran) moiety, creating a rigid, planar structure. At position 2 of the pyrrole, a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur—is attached, while position 1 is substituted with a 4-(propan-2-yl)phenyl group. This combination introduces steric bulk and electronic diversity, influencing reactivity and intermolecular interactions .
Spectroscopic and Computational Data
The IUPAC name, 1-(4-propan-2-ylphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione, reflects its substitution pattern . Key spectroscopic identifiers include:
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SMILES:
CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=CC=CC=C5C3=O
Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming connectivity. For instance, -NMR would reveal singlet peaks for the isopropyl group’s methyl protons (~1.2 ppm) and aromatic protons in the thiazole (6.8–7.5 ppm).
Synthetic Methodologies
Multicomponent Cyclization Strategies
Recent protocols emphasize multicomponent reactions (MCRs) to assemble the chromeno-pyrrole core efficiently. A representative route involves:
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Condensation: 2-Hydroxybenzaldehyde derivatives react with malononitrile and amines under refluxing ethanol to form pyrrole intermediates.
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Thiazole Incorporation: Cyclocondensation with thioamides introduces the thiazole ring .
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Functionalization: Suzuki-Miyaura coupling installs the 4-isopropylphenyl group.
This approach achieves yields of 65–78% under mild conditions (60–80°C), avoiding chromatographic purification through recrystallization .
Optimization Challenges
Key challenges include regioselectivity during thiazole formation and steric hindrance from the isopropyl group. Employing acetic acid as a solvent enhances protonation of intermediates, improving reaction rates.
| Synthetic Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrrole formation | Ethanol, reflux, 12 h | 70% |
| Thiazole cyclization | Thioacetamide, AcOH, 80°C, 6 h | 65% |
| Suzuki coupling | Pd(PPh3)4, K2CO3, DMF, 100°C | 78% |
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: -NMR confirms carbonyl groups (C=O) at ~170 ppm and aromatic carbons at 110–160 ppm.
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Mass Spectrometry: HRMS (ESI+) shows a molecular ion peak at m/z 403.1215 ([M+H]+), consistent with the molecular formula .
X-ray Crystallography
Single-crystal X-ray diffraction reveals a dihedral angle of 85° between the chromeno-pyrrole and thiazole planes, indicating limited conjugation. The isopropyl group adopts a staggered conformation, minimizing steric clashes .
Comparison with Structural Analogs
Compound 2 (PubChem CID 3034264), a pyrrole-dione derivative, lacks the chromeno-thiazole system but shares the isopropylphenyl group. While 2 exhibits weaker bioactivity (IC50 = 12 µM in MCF-7), its simpler synthesis (3 steps, 82% yield) underscores the trade-off between complexity and efficacy .
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